molecular formula C18H20N6OS B2785356 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 886926-51-8

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2785356
CAS No.: 886926-51-8
M. Wt: 368.46
InChI Key: RZKJYHFYQWLDFI-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a potent, selective, and ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3) (Source) . Its primary research value lies in its ability to modulate innate immune signaling and inflammatory responses. By inhibiting SIK3, this compound alters the phosphorylation state of transcription factors such as CREB, leading to the downregulation of interleukin-10 (IL-10) and the upregulation of interleukin-12 (IL-12) in lipopolysaccharide (LPS)-stimulated macrophages (Source) . This shift in cytokine profile from an anti-inflammatory to a pro-inflammatory state is of significant interest for investigating macrophage polarization, immune regulation, and potential immunotherapeutic strategies. Furthermore, this SIK3 inhibitor has demonstrated promising anti-tumor activity in preclinical models. Research indicates it can suppress the growth of breast cancer cells, including paclitaxel-resistant strains, and has shown efficacy in vivo against ovarian cancer models, suggesting its utility as a chemical tool for exploring SIK3's role in oncogenesis and cancer cell survival (Source) .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13(2)23(15-6-4-3-5-7-15)16(25)12-26-18-22-21-17(24(18)19)14-8-10-20-11-9-14/h3-11,13H,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKJYHFYQWLDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a pyridine moiety and an acetamide group. Its chemical structure can be represented as follows:

C15H18N6OS\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{OS}

This structure contributes to its biological activity through various interactions with biological targets.

Antimicrobial Activity

1,2,4-triazole derivatives are recognized for their antimicrobial properties . The specific compound has demonstrated significant efficacy against various pathogens. For instance, studies have shown that derivatives with similar structures exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.125 µg/mL
Compound BE. coli0.25 µg/mL
Target CompoundC. albicans0.046 µg/mL

Antifungal Activity

The compound also exhibits antifungal activity , particularly against strains of Candida. The mechanism involves the inhibition of fungal enzyme pathways, which are crucial for cell wall synthesis .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, it may interfere with the function of enzymes like AbTYR (tyrosinase), which is pivotal in melanin biosynthesis . The structure allows for effective binding to the active site of these enzymes, leading to reduced enzymatic activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of triazole derivatives. Modifications in the substituents on the triazole ring and the attached phenyl groups can significantly influence activity:

  • Pyridine Substitution : The presence of a pyridine group enhances antimicrobial potency due to improved electron density .
  • Thioether Linkage : The sulfur atom in the thioether linkage contributes to increased lipophilicity, facilitating better membrane permeability .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of Electron Donating GroupsIncreases activity
Lengthening Alkyl ChainsDecreases activity
Substituted Phenyl Groups at N-positionVariable effects based on substituent

Case Studies

Several studies have evaluated the biological activity of similar triazole compounds:

  • Anticonvulsant Properties : A related compound demonstrated effectiveness in reducing seizure frequency in animal models, suggesting potential use in epilepsy treatment .
  • Antiviral Activity : Another study reported that triazole derivatives exhibited antiviral properties against influenza viruses by inhibiting viral replication .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. The synthesized compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that compounds containing the triazole moiety can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans due to their ability to interfere with cellular processes .

Anticancer Potential

The anticancer properties of 1,2,4-triazole derivatives are well-documented. The compound's mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation. In vitro studies have indicated that certain triazole derivatives can induce apoptosis in cancer cells by targeting metabolic pathways essential for tumor growth .

Enzyme Inhibition

One notable application of this compound is its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research has shown that compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can effectively inhibit tyrosinase activity, suggesting possible applications in treating hyperpigmentation disorders .

Case Study 1: Tyrosinase Inhibition

A study conducted by De Luca et al. evaluated a series of triazole derivatives for their inhibitory effects on tyrosinase from Agaricus bisporus. Among these compounds, one derivative demonstrated micromolar inhibition levels against tyrosinase activity. Docking simulations revealed a favorable binding mode within the enzyme's active site, supporting its potential as a therapeutic agent for skin disorders related to melanin overproduction .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial efficacy, several triazole derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that modifications to the triazole ring significantly affected antimicrobial potency. The compound derived from this compound showed enhanced activity against resistant strains of Escherichia coli and Candida spp. when compared to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications on the Triazole and Pyridine Moieties

The triazole ring and pyridine substituent are critical for binding to biological targets. Key analogs include:

  • OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide): Differs from the target compound by an ethyl group on the triazole and a 4-isopropylphenyl acetamide substituent. This structural variation enhances its potency as an Orco agonist in insects .
  • VUAA-1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Features a 3-pyridinyl group instead of 4-pyridinyl, reducing Orco activation efficiency compared to OLC-12 .
  • 5o (2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile): Replaces the acetamide with a nitrile group, altering solubility (melting point: 237–240°C) .

Key Insight : The 4-pyridinyl position optimizes Orco agonism, while 3-pyridinyl or phenyl substitutions reduce activity.

Substituent Effects on the Acetamide Group

The N-phenyl-N-(propan-2-yl)acetamide group in the target compound is distinct from analogs with modified aryl or alkyl substituents:

  • AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide): A 3-methylphenyl group confers 1.28-fold greater anti-inflammatory activity than diclofenac in rat models .
  • KA3-KA15 derivatives : Electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring enhance antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A butylphenyl group shifts activity from Orco agonism to antagonism .

Key Insight : Bulky alkyl groups (e.g., isopropyl, butyl) improve lipophilicity and receptor binding, while electron-withdrawing aryl substituents enhance anti-inflammatory and antimicrobial effects.

Research Findings and Data Analysis

  • Orco Modulation : Pyridinyl position (3 vs. 4) and acetamide substituents (alkyl vs. aryl) dictate agonist/antagonist switching .
  • Anti-inflammatory Activity : Meta-substituted aryl groups (e.g., 3-methylphenyl) optimize activity, surpassing diclofenac .
  • Antimicrobial Potency : Electron-withdrawing groups (chloro, nitro) on the aryl ring reduce MIC values by enhancing membrane penetration .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves S-alkylation of triazole-thione intermediates with α-chloroacetamides in alkaline conditions (e.g., KOH), followed by Paal-Knorr condensation to modify the triazole ring’s amino group into heterocyclic fragments (e.g., pyrolium) . Key steps include refluxing with catalysts like pyridine and Zeolite Y-H, followed by purification via recrystallization or chromatography .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

1H-NMR and 13C-NMR are critical for verifying substituent positions and confirming the triazole-pyridine core. IR spectroscopy identifies functional groups (e.g., sulfanyl, acetamide), while LC-MS validates molecular weight and purity. Elemental analysis ensures stoichiometric accuracy .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst tuning : Zeolite Y-H improves regioselectivity in cyclization steps .
  • Temperature control : Reflux at 150°C minimizes side reactions during triazole formation .
  • Purification : Column chromatography with silica gel resolves byproducts, while recrystallization in ethanol enhances purity .

Advanced: How can structure-activity relationships (SAR) guide anti-exudative activity enhancement?

SAR studies reveal:

  • Pyridine and triazole moieties are critical for binding to inflammatory targets. Substituting the pyridine ring with electron-withdrawing groups (e.g., Cl) increases activity .
  • N-isopropyl and phenyl groups in the acetamide chain improve lipophilicity, enhancing membrane permeability .
  • Thiol-ether linkages modulate redox stability, which correlates with sustained anti-exudative effects in rat models .

Advanced: How to resolve contradictions in reported spectral data for derivatives?

Contradictions in NMR shifts (e.g., triazole proton signals) arise from solvent polarity or tautomeric equilibria . Strategies include:

  • Standardized conditions : Use deuterated DMSO for consistency.
  • 2D-NMR (COSY, HSQC) : Resolves overlapping peaks by mapping coupling interactions .
  • Computational validation : Compare experimental spectra with DFT-calculated chemical shifts .

Advanced: What computational methods predict biological activity and target interactions?

  • PASS algorithm : Predicts anti-inflammatory and antimicrobial potential based on structural descriptors .
  • Molecular docking : Screens against COX-2 or TNF-α to identify binding affinities. Pyridinyl-triazole derivatives show high docking scores with COX-2’s hydrophobic pocket .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Basic: What in vivo models evaluate anti-exudative efficacy?

Formalin-induced edema in rats is the gold standard. Dosages (50–100 mg/kg) are administered intraperitoneally, with exudate volume measured via plethysmometry at 24-hour intervals. Histopathological analysis quantifies leukocyte infiltration .

Advanced: How does modifying the sulfanyl-acetamide chain impact pharmacokinetics?

  • N-alkylation (e.g., isopropyl) : Increases metabolic stability by reducing CYP450 oxidation.
  • Aryl substitutions (e.g., 4-methoxyphenyl) : Enhance plasma half-life via reduced renal clearance .
  • LogP adjustments : Balancing hydrophobicity (LogP 2.5–3.5) optimizes oral bioavailability in murine models .

Basic: What are the compound’s key physicochemical properties?

  • Molecular formula : C21H23N7OS (exact mass: 429.17 g/mol).
  • SMILES : CC(C)N(CC(=O)Nc1ccccc1)SC2=NN=C(C3=CC=NC=C3)N2N .
  • Solubility : >10 mg/mL in DMSO; <1 mg/mL in water .

Advanced: What strategies mitigate toxicity in preclinical development?

  • Ames test : Screen for mutagenicity using TA98 and TA100 strains.
  • hERG inhibition assay : Ensure IC50 >10 μM to avoid cardiotoxicity.
  • Metabolite profiling : LC-HRMS identifies reactive intermediates (e.g., quinone imines) for structural redesign .

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